molecular formula C13H7Cl5N2O B11952156 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea CAS No. 106472-26-8

1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea

Cat. No.: B11952156
CAS No.: 106472-26-8
M. Wt: 384.5 g/mol
InChI Key: OUMBVHQIWMEVCC-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorinated phenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,6-dichloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Dichloroaniline+2,4,6-Trichlorophenyl isocyanateThis compound\text{2,6-Dichloroaniline} + \text{2,4,6-Trichlorophenyl isocyanate} \rightarrow \text{this compound} 2,6-Dichloroaniline+2,4,6-Trichlorophenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Various substituted urea derivatives.

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Reduced phenyl derivatives.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)methylurea
  • 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)thiourea
  • 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)carbamate

Uniqueness

1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to its specific arrangement of chlorinated phenyl groups and urea moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

106472-26-8

Molecular Formula

C13H7Cl5N2O

Molecular Weight

384.5 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H7Cl5N2O/c14-6-4-9(17)12(10(18)5-6)20-13(21)19-11-7(15)2-1-3-8(11)16/h1-5H,(H2,19,20,21)

InChI Key

OUMBVHQIWMEVCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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